2-Thiazoline, 2-((o-chlorobenzyl)amino)-
Description
Overview of the 2-Thiazoline Heterocycle in Chemical Research
The 2-thiazoline ring is a five-membered heterocycle containing both a sulfur and a nitrogen atom. This structural motif is a partially saturated analog of thiazole (B1198619) and serves as a versatile building block in organic synthesis. The presence of both a nucleophilic nitrogen and a sulfur atom, along with an electrophilic carbon atom in the C=N bond, imparts a unique reactivity to the thiazoline (B8809763) ring, making it a valuable intermediate for the synthesis of a variety of other molecules, including β-amino thiols, thiazoles, and various derivatives.
Thiazoline-containing compounds are not only products of synthetic endeavors but are also found in nature. They are integral components of several biologically active natural products, which has further spurred interest in their synthesis and chemical modification.
Academic Importance of 2-Aminothiazoline Derivatives
The introduction of an amino group at the 2-position of the thiazoline ring gives rise to 2-aminothiazoline derivatives, a class of compounds with significant academic and pharmaceutical importance. The 2-aminothiazole (B372263) scaffold, a closely related and often-studied analogue, is recognized as a "privileged structure" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the discovery of new drugs.
Research has demonstrated that 2-aminothiazole derivatives exhibit a wide array of biological activities. These include, but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for biological screening.
Contextualization of 2-Thiazoline, 2-((o-chlorobenzyl)amino)- within Heterocyclic Chemistry
2-Thiazoline, 2-((o-chlorobenzyl)amino)- is a specific derivative of the 2-aminothiazoline scaffold. Its structure features a 2-thiazoline ring with an amino group at the second position, which is further substituted with an ortho-chlorobenzyl group. This particular substitution pattern places the compound within the broad family of N-substituted 2-aminothiazolines.
The academic interest in this compound lies in understanding how the presence of the o-chlorobenzyl group influences the chemical and physical properties of the 2-aminothiazoline core. The chloro-substituent on the benzene (B151609) ring can affect the electronic properties and steric hindrance of the molecule, which in turn can modulate its reactivity and biological activity. While detailed research findings on this specific compound are not extensively documented in publicly available literature, its structural features suggest it is a subject of interest within synthetic and medicinal chemistry research programs.
Below is a table summarizing the key identifiers for 2-Thiazoline, 2-((o-chlorobenzyl)amino)-.
| Identifier | Value |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine |
| Molecular Formula | C10H11ClN2S |
| SMILES | C1CSC(=N1)NCC2=CC=CC=C2Cl |
| InChI | InChI=1S/C10H11ClN2S/c11-9-4-2-1-3-8(9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13) |
This data is sourced from PubChem, a public database of chemical information. uni.lu
Detailed Research Findings
The synthesis of N-substituted 2-aminothiazoles and their thiazoline analogues typically involves the reaction of a substituted thiourea (B124793) with an α-haloketone or a related electrophile. In the case of 2-Thiazoline, 2-((o-chlorobenzyl)amino)-, a plausible synthetic route would involve the reaction of N-(o-chlorobenzyl)thiourea with a suitable two-carbon electrophile that can form the dihydrothiazole ring.
The characterization of such a compound would typically involve a suite of spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the connectivity of the atoms, while Infrared (IR) spectroscopy would identify the characteristic functional groups, such as the C=N and N-H bonds. Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the molecule.
The biological evaluation of 2-aminothiazole derivatives often begins with screening against a panel of biological targets to identify any potential therapeutic activity. Given the known activities of this class of compounds, it is conceivable that 2-Thiazoline, 2-((o-chlorobenzyl)amino)- could be investigated for its antimicrobial, anti-inflammatory, or anticancer properties. The presence of the chloro-substituent is a common feature in many bioactive molecules and can significantly impact a compound's pharmacological profile.
Structure
3D Structure
Properties
CAS No. |
72239-34-0 |
|---|---|
Molecular Formula |
C10H11ClN2S |
Molecular Weight |
226.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H11ClN2S/c11-9-4-2-1-3-8(9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13) |
InChI Key |
QWMSIDSRCOIJHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Strategies for 2 Thiazoline, 2 O Chlorobenzyl Amino
Classical Approaches to 2-Aminothiazoline Ring Formation
Traditional methods for constructing the 2-aminothiazoline ring have been foundational in heterocyclic chemistry. These typically involve the reaction of bifunctional reagents to form the five-membered ring structure.
Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for 2-Aminothiazolines
The Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a cornerstone for the formation of thiazole rings. wikipedia.org The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For the preparation of 2-aminothiazoline derivatives, this reaction is adapted by using a thiourea (B124793) or a substituted thiourea in place of the thioamide.
In the context of synthesizing 2-Thiazoline, 2-((o-chlorobenzyl)amino)-, the adapted Hantzsch synthesis would involve the reaction of an appropriate α-halocarbonyl compound with N-(o-chlorobenzyl)thiourea. The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. This method's versatility allows for the introduction of various substituents on the thiazole core. Microreactor systems have been utilized to perform Hantzsch reactions under heated conditions, demonstrating comparable or greater conversions than traditional batch syntheses. rsc.org
Cyclization Reactions Utilizing α-Halocarbonyl Compounds and Thioamide Precursors
This method is a direct application of the Hantzsch synthesis principle for creating 2-aminothiazolines. The key precursors are an α-halocarbonyl compound and a suitable thioamide or thiourea derivative. For the target compound, 2-((o-chlorobenzyl)amino)-2-thiazoline, the synthesis would commence with N-(o-chlorobenzyl)thiourea. This precursor would then be reacted with a simple α-halocarbonyl compound, such as 2-chloroacetaldehyde or 2-bromoethanol.
The reaction proceeds via the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon of the α-halocarbonyl compound, leading to the displacement of the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the 2-aminothiazoline ring. A common route to 2-aminothiazoline involves the cyclization reaction between 2-chloro-ethylamine hydrochloride and thiourea. google.com
Modern and Efficient One-Pot Synthetic Procedures
To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, modern synthetic chemistry has moved towards more efficient one-pot procedures. wikipedia.org These methods combine multiple reaction steps into a single operation, improving yield, reducing waste, and simplifying the purification process. researchgate.net
Catalytic Strategies for 2-Thiazoline, 2-((o-chlorobenzyl)amino)- Preparation
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of 2-aminothiazolines is no exception. Catalytic methods offer milder reaction conditions, higher selectivity, and improved efficiency.
Copper salts, particularly copper(II) bromide (CuBr2), have emerged as effective catalysts for the synthesis of 2-aminothiazole (B372263) derivatives. clockss.orgnih.gov A facile and efficient one-pot synthesis involves the reaction of aromatic methyl ketones with N-substituted thioureas in the presence of CuBr2. clockss.org This process typically involves an in-situ α-bromination of the ketone, followed by cyclization with the thiourea. clockss.org
For the synthesis of 2-Thiazoline, 2-((o-chlorobenzyl)amino)-, this would involve reacting a suitable ketone with N-(o-chlorobenzyl)thiourea and CuBr2. The reaction has been shown to be effective for a range of N-substituted thioureas, including N-allylthiourea and N-phenylthiourea, yielding products in good yields (68-88%). clockss.org Copper-catalyzed reactions can also be used in the synthesis of thiazolidin-2-imines through a one-pot, multicomponent strategy. nih.gov
Table 1: Examples of Copper(II) Bromide-Mediated Synthesis of 2-Aminothiazole Derivatives clockss.org
| Entry | Aromatic Ketone | N-Substituted Thiourea | Yield (%) |
| 1 | Acetophenone | N-methylthiourea | 85 |
| 2 | Acetophenone | N-allylthiourea | 88 |
| 3 | Acetophenone | N-phenylthiourea | 78 |
| 4 | 4'-Fluoroacetophenone | N-phenylthiourea | 70 |
| 5 | 2-Acetylnaphthalene | N-methylthiourea | 82 |
This table is generated based on data for analogous compounds as direct data for 2-Thiazoline, 2-((o-chlorobenzyl)amino)- was not available in the search results.
Nanocatalysts are gaining significant attention in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. jsynthchem.comresearchgate.net Magnetic nanocatalysts, such as those based on iron oxide nanoparticles (Fe3O4), are particularly advantageous as they can be easily separated from the reaction mixture using an external magnetic field, allowing for simple recovery and reuse. jsynthchem.comtandfonline.com
Various magnetically recoverable nanocatalysts have been developed and applied to the synthesis of thiazole and thiazolidine (B150603) derivatives. jsynthchem.comtandfonline.comorgchemres.org For instance, a novel magnetic nanocatalyst, Fe3O4/DOP/N+Me3Br3−, has been reported for the synthesis of thiazoles, offering benefits such as reduced reaction times and increased product yields. jsynthchem.com Another example is the use of Ca/4-MePy-IL@ZY-Fe3O4 in a one-pot synthesis of 2-aminothiazoles using trichloroisocyanuric acid as a green halogen source. nih.govrsc.org These nanocatalytic systems often operate under milder and more environmentally friendly conditions. researchgate.net
Table 2: Comparison of Catalytic Methods in Thiazole Synthesis
| Catalyst Type | Key Advantages | Example Catalyst |
| Metal Salts | Readily available, effective for one-pot reactions | Copper(II) Bromide |
| Nanocatalysts | High efficiency, easy recovery and reusability, often greener conditions | Fe3O4-based magnetic nanocatalysts |
This table provides a general comparison based on the cited literature.
Optimization of Reaction Conditions for Yield and Selectivity
Isolation and Purification Techniques for 2-Thiazoline, 2-((o-chlorobenzyl)amino)-
Following the synthesis, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and solvents. The initial workup procedure often involves neutralizing the reaction mixture, for instance with an aqueous sodium hydroxide (B78521) solution, which can cause the crude product to precipitate out of the solution. nih.gov This solid can then be collected by filtration. nih.govnih.gov If the product remains dissolved, it is typically extracted from the aqueous phase using an appropriate organic solvent. google.com The organic layers are then combined, dried over an anhydrous agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude solid or oil. excli.de
Two primary techniques are employed for the purification of the crude 2-aminothiazoline derivative: recrystallization and column chromatography.
Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or a solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration. nih.gov For 2-aminothiazole derivatives, common solvent systems for recrystallization include ethanol (B145695) or mixtures such as chloroform-hexane. derpharmachemica.comnih.govnih.gov
Column Chromatography: For more challenging purifications or for non-crystalline products, column chromatography is the preferred method. derpharmachemica.comexcli.de This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. excli.degoogle.com The crude product is loaded onto the top of a column packed with silica gel, and a solvent system (mobile phase) is passed through the column. The components of the mixture travel down the column at different rates and are collected in separate fractions. The purity of these fractions is often checked by TLC. google.com
Below are interactive tables detailing typical conditions used for the purification of related 2-aminothiazole derivatives.
Table 1: Typical Column Chromatography Conditions for 2-Aminothiazole Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel (e.g., 70-230 mesh ASTM) excli.de |
| Mobile Phase | A mixture of a polar and a non-polar solvent, often with a basic modifier. A common system is ethyl acetate: petroleum ether with a small amount of triethylamine (B128534) (e.g., 1:8 ratio with 1‰ triethylamine). google.com |
| Monitoring | Thin Layer Chromatography (TLC) google.com |
Table 2: Common Solvents for Recrystallization
| Solvent / Solvent System | Application Notes |
| Ethanol | Used for recrystallizing solid products after initial precipitation. derpharmachemica.com |
| Ethanol / Diethyl Ether | An equimolar ratio can be used to recrystallize precipitated products. nih.gov |
| Chloroform / Hexane | A mixture (e.g., 1:2 ratio) can be effective for obtaining crystalline products. nih.gov |
Chemical Reactivity and Transformation Pathways of 2 Thiazoline, 2 O Chlorobenzyl Amino
Reactivity of the Thiazoline (B8809763) Heterocycle
The 2-aminothiazoline core is a privileged structure in medicinal chemistry, and its reactivity has been extensively studied. The electron-donating nature of the exocyclic amino group significantly influences the electronic properties of the heterocyclic ring, activating it towards certain reactions while deactivating it towards others.
Electrophilic Attack Sites on the Thiazoline Ring
The exocyclic amino group at the 2-position enhances the electron density of the thiazole (B1198619) ring system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. acs.orgnih.gov Theoretical and experimental studies on related 2-aminothiazole (B372263) structures indicate that the C5 position is the most probable site for electrophilic attack. acs.orgnih.govias.ac.in This regioselectivity is attributed to the role of the ring nitrogen, which can act as a relay of electrons from the exocyclic amino group, leading to an accumulation of electron density at the C5 carbon. ias.ac.in
In reactions such as halogenation, the electrophile (e.g., Br+) preferentially adds to the 5-position. nih.gov For instance, biocatalytic bromination of 2-aminothiazole derivatives consistently yields 2-amino-5-bromothiazole products. nih.gov This reactivity is consistent with a classic electrophilic aromatic substitution mechanism. nih.gov However, if the 5-position is already substituted, the reaction may not proceed. nih.gov
| Reaction Type | Primary Site of Attack | Influencing Factor | Supporting Evidence |
|---|---|---|---|
| General Electrophilic Substitution | C5 Position | Electron-donating effect of the exocyclic amino group relayed by the endocyclic nitrogen. ias.ac.in | Studies on 2-aminothiazoles show exclusive formation of C5-substituted products. acs.orgnih.gov |
| Halogenation (e.g., Bromination) | C5 Position | Activation of the ring by the amino group directs the incoming electrophile. nih.gov | Enzymatic and chemical bromination yields 5-bromo derivatives. nih.gov |
Nucleophilic Reactivity of the Endocyclic Nitrogen Atom
While the exocyclic amino group is generally considered more nucleophilic, the endocyclic nitrogen atom can also participate in reactions, particularly with specific types of electrophiles. Studies involving the condensation of 2-amino-2-thiazoline (B132724) derivatives with isocyanates and isothiocyanates have shown that the addition occurs in a regiospecific manner at the endocyclic nitrogen atom. nih.gov This reaction yields adducts that are favored both kinetically and thermodynamically. nih.gov
The higher stability of the endocyclic adducts is a key finding, challenging the initial assumption that the exocyclic nitrogen would be the primary reaction site. nih.gov This reactivity highlights that the nucleophilic character of the two nitrogen atoms can be selectively exploited depending on the reacting partner and the reaction conditions.
Ring-Opening and Ring-Expansion Reactions of the Thiazoline System
The thiazoline ring, despite its relative stability, can undergo cleavage or expansion under specific conditions. These reactions are valuable for synthesizing other classes of compounds.
Ring-Opening: General methodologies for 2-thiazolines include reductive or hydrolytic ring-opening to yield β-amino thiols or their derivatives. acs.org More sophisticated transformations, such as palladium-catalyzed ring-opening followed by arylation and cyclization, have been developed for 2-aminothiazole derivatives, providing access to different heterocyclic systems like isocytosine (B10225) analogues. researchgate.net
Ring-Expansion: 2-Aminothiazole derivatives can undergo a sequence of reactions leading to ring-expanded products. For example, reaction with dimethyl acetylenedicarboxylate (B1228247) can initiate a [2+2] cycloaddition across the C4=C5 bond of the thiazole ring. The resulting fused cyclobutene (B1205218) intermediate can then undergo a thermal disrotatory ring opening to form a 1,3-thiazepine, a seven-membered heterocycle. researchgate.net
Transformations Involving the Exocyclic Amino Group
The exocyclic 2-((o-chlorobenzyl)amino) group is a key site of reactivity, behaving as a secondary amine. It readily participates in reactions such as acylation, alkylation, and condensation.
Acylation and Alkylation Reactions
The nucleophilic exocyclic nitrogen can be readily acylated or alkylated. Acylation is a common transformation for 2-aminothiazole derivatives, often performed to modify the compound's properties or as a step in a larger synthetic sequence.
Acylation: Reaction with acylating agents like acetic anhydride (B1165640) or benzoyl chloride leads to the corresponding N-acetylated or N-benzoylated products. nih.gov Similarly, treatment with sulfonyl chlorides, such as 4-fluorobenzenesulfonyl chloride, yields sulfonamide derivatives. excli.de These reactions typically proceed under standard conditions, sometimes requiring a base to neutralize the acid byproduct. nih.gov
Alkylation: The exocyclic amino group can also be alkylated. For instance, reaction with chloroacetyl chloride under basic conditions results in the formation of the N-chloroacetyl derivative. nih.gov
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Acetylation | Acetic Anhydride | N-acetyl derivative | nih.gov |
| Benzoylation | Benzoyl Chloride | N-benzoyl derivative | nih.gov |
| Sulfonamide Formation | 4-Fluorobenzenesulfonyl Chloride | N-sulfonyl derivative | excli.de |
| Alkylation/Acylation | Chloroacetyl Chloride | N-chloroacetyl derivative | nih.gov |
Reactivity of the o-Chlorobenzyl Moiety
The o-chlorobenzyl group attached to the 2-amino position of the thiazoline ring presents two primary sites for chemical modification: the aromatic chlorophenyl ring and the benzylic methylene (B1212753) group.
Aromatic Substitution Reactions on the Chlorophenyl Ring
The chlorophenyl ring of 2-((o-chlorobenzyl)amino)-2-thiazoline can undergo electrophilic aromatic substitution reactions. The outcome of these reactions is governed by the directing effects of the two substituents already present on the benzene (B151609) ring: the chlorine atom and the benzylamino-thiazoline group.
The chlorine atom is an ortho-, para-directing deactivator. libretexts.orgorganicchemistrytutor.comlibretexts.org This means that while it slows down the rate of electrophilic substitution compared to benzene, it directs incoming electrophiles to the positions ortho and para to itself. libretexts.orgorganicchemistrytutor.comlibretexts.org The amino group, as part of the larger benzylamino-thiazoline substituent, is generally an activating, ortho-, para-directing group. savemyexams.com The combined influence of these two groups will determine the regioselectivity of substitution reactions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu For instance, nitration would introduce a nitro (-NO2) group onto the ring, while halogenation would add another halogen atom. The precise location of the new substituent would depend on the interplay of the electronic and steric effects of the existing chloro and benzylamino-thiazoline groups.
It is also conceivable for the chlorophenyl ring to undergo nucleophilic aromatic substitution, particularly if activated by strongly electron-withdrawing groups. youtube.com However, without such activation, these reactions typically require harsh conditions. youtube.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the o-Chlorobenzyl Moiety
| Reagent/Reaction | Electrophile | Predicted Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | Substitution at positions ortho and para to the benzylamino group |
| Br₂/FeBr₃ (Bromination) | Br⁺ | Substitution at positions ortho and para to the benzylamino group |
| SO₃/H₂SO₄ (Sulfonation) | SO₃ | Substitution at positions ortho and para to the benzylamino group |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | Substitution at positions ortho and para to the benzylamino group |
Note: The table presents predicted outcomes based on general principles of electrophilic aromatic substitution. Actual product distribution may vary based on specific reaction conditions.
Transformations of the Benzylic Methylene Group
The benzylic methylene (-CH2-) group is another reactive site within the o-chlorobenzyl moiety. Its position adjacent to the aromatic ring makes it susceptible to both oxidation and free-radical halogenation. nih.govnih.govmasterorganicchemistry.com
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methylene group. masterorganicchemistry.com Depending on the reaction conditions and the specific oxidizing agent used, this can lead to the formation of a benzaldehyde (B42025) or a benzoic acid derivative. nih.govmasterorganicchemistry.com Milder, more selective oxidizing agents could potentially yield the corresponding benzaldehyde. beilstein-journals.org
Free-Radical Halogenation: The benzylic position is particularly susceptible to free-radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. pearson.comyoutube.com This reaction would lead to the substitution of one of the benzylic hydrogens with a bromine atom, forming a benzylic bromide. This transformation is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. pearson.comyoutube.com
Table 2: Potential Transformations of the Benzylic Methylene Group
| Reagent(s) | Transformation | Product Type |
| KMnO₄, heat | Oxidation | Carboxylic acid derivative |
| CrO₃, H₂SO₄ | Oxidation | Carboxylic acid derivative |
| N-Bromosuccinimide (NBS), initiator | Free-radical bromination | Benzylic bromide |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: This technique would be used to identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 2-Thiazoline, 2-((o-chlorobenzyl)amino)-, one would expect to observe signals corresponding to the protons on the thiazoline (B8809763) ring, the methylene (B1212753) bridge, and the ortho-chlorobenzyl group. The splitting patterns (multiplicity) of these signals would provide information about adjacent protons, helping to piece together the molecular framework.
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their functional group identity (e.g., aromatic, aliphatic, C=N).
Despite the utility of these techniques, specific experimental ¹H and ¹³C NMR data for 2-Thiazoline, 2-((o-chlorobenzyl)amino)- are not available in the reviewed scientific literature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | Data not available | Data not available |
| Methylene (CH₂) | Data not available | Data not available |
| Thiazoline CH₂ | Data not available | Data not available |
| C=N | - | Data not available |
| Aromatic C-Cl | - | Data not available |
| Aromatic C | - | Data not available |
| (Note: This table is a template. No experimental or reliably predicted data for 2-Thiazoline, 2-((o-chlorobenzyl)amino)- could be located.) |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental formula of a compound.
High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of 2-Thiazoline, 2-((o-chlorobenzyl)amino)-, allowing for the confident assignment of its molecular formula, C₁₀H₁₁ClN₂S. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Expected fragmentation could involve cleavage of the benzyl-nitrogen bond or fragmentation of the thiazoline ring.
While experimental mass spectra for this specific compound are not published, predicted data are available. uni.lu
Table 2: Predicted Mass Spectrometry Data for C₁₀H₁₁ClN₂S
| Adduct | Predicted m/z |
| [M+H]⁺ | 227.04042 |
| [M+Na]⁺ | 249.02236 |
| [M-H]⁻ | 225.02586 |
| [M]⁺ | 226.03259 |
| (Data sourced from predicted values). uni.lu |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: For 2-Thiazoline, 2-((o-chlorobenzyl)amino)-, IR spectroscopy would be expected to show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), aromatic and aliphatic C-H stretching (around 2850-3100 cm⁻¹), C=N stretching of the thiazoline ring (around 1600-1650 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
A search of scientific databases did not yield any experimental IR or Raman spectra for this compound.
Table 3: Expected IR Absorption Bands for Key Functional Groups
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N Stretch | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1000 - 1350 |
| C-Cl Stretch | < 800 |
| (Note: This table represents typical ranges for the expected functional groups, not experimental data for the specific compound.) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. A successful single-crystal X-ray diffraction analysis of 2-Thiazoline, 2-((o-chlorobenzyl)amino)- would confirm its connectivity and reveal its conformational preferences and packing in the solid state.
There is no published crystal structure data for 2-Thiazoline, 2-((o-chlorobenzyl)amino)- in the Cambridge Structural Database (CSD) or other publicly available resources.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The results are then compared to the theoretical percentages calculated from the proposed molecular formula. For C₁₀H₁₁ClN₂S, this technique would be used to experimentally verify that the elemental composition of a synthesized sample matches the theoretical values, thereby confirming the molecular formula.
No experimental elemental analysis data for 2-Thiazoline, 2-((o-chlorobenzyl)amino)- has been reported in the reviewed literature.
Table 4: Theoretical Elemental Composition of C₁₀H₁₁ClN₂S
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 120.11 | 52.97 |
| Hydrogen | H | 1.008 | 11.088 | 4.89 |
| Chlorine | Cl | 35.453 | 35.453 | 15.64 |
| Nitrogen | N | 14.007 | 28.014 | 12.36 |
| Sulfur | S | 32.06 | 32.06 | 14.14 |
| (Note: This table is based on theoretical calculations from the molecular formula.) |
Theoretical and Computational Chemistry Studies on 2 Thiazoline, 2 O Chlorobenzyl Amino
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can provide valuable insights into the geometry, reactivity, and orbital energies of a given compound. For 2-Thiazoline, 2-((o-chlorobenzyl)amino)-, DFT studies would be instrumental in elucidating its fundamental chemical characteristics.
Geometry Optimization and Conformational Analysis
The first step in a typical DFT study involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Thiazoline, 2-((o-chlorobenzyl)amino)-, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis, an extension of geometry optimization, would explore the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds. The flexible o-chlorobenzyl group attached to the amino nitrogen allows for multiple rotational isomers. By calculating the relative energies of these different conformers, researchers can identify the most predominant and energetically favorable shapes of the molecule, which in turn influence its interactions with other molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying the molecule's electrophilic or electron-accepting nature.
A DFT analysis of 2-Thiazoline, 2-((o-chlorobenzyl)amino)- would calculate the energies of the HOMO and LUMO. The spatial distribution of these orbitals would reveal which parts of the molecule are most involved in electron donation and acceptance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Electrostatic Potential Surface (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For 2-Thiazoline, 2-((o-chlorobenzyl)amino)-, an MEP map would highlight the electron-rich areas, likely around the nitrogen and sulfur atoms of the thiazoline (B8809763) ring, as potential sites for interaction with electrophiles. The electron-deficient regions, possibly around the hydrogen atoms of the amino group and the aromatic ring, would be identified as sites for nucleophilic interaction. This visual tool is invaluable for predicting how the molecule will interact with other reagents and biological targets.
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the frontier molecular orbitals, a range of quantum chemical descriptors can be derived. These indices provide a quantitative measure of a molecule's reactivity and stability.
Chemical Hardness, Softness, Electrophilicity Index, and Electronegativity
Based on the calculated HOMO and LUMO energies, several key reactivity indices can be determined:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as: η = (ELUMO - EHOMO)/2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the ease with which a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as: ω = χ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.
These descriptors for 2-Thiazoline, 2-((o-chlorobenzyl)amino)- would provide a quantitative framework for understanding its reactivity profile.
Interactive Data Table: Quantum Chemical Descriptors (Note: The following data is hypothetical and for illustrative purposes.)
| Descriptor | Value (eV) |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.80 |
Fukui Functions for Local Reactivity Prediction
There are three main types of Fukui functions:
f+(r): For nucleophilic attack (electron acceptance), indicating the sites most likely to receive an electron.
f-(r): For electrophilic attack (electron donation), highlighting the sites most likely to lose an electron.
f0(r): For radical attack.
By calculating the Fukui functions for each atom in 2-Thiazoline, 2-((o-chlorobenzyl)amino)-, it would be possible to pinpoint the most reactive sites for nucleophilic, electrophilic, and radical reactions, offering a more detailed and nuanced picture of its chemical behavior.
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. mdpi.com For 2-Thiazoline, 2-((o-chlorobenzyl)amino)-, these methods can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This allows for a detailed understanding of reaction feasibility and kinetics.
Detailed research findings from computational studies on analogous thiazoline derivatives have shown that the nitrogen and sulfur atoms of the thiazoline ring are key sites for chemical reactivity. researchgate.net Analysis of local and global reactivity descriptors derived from DFT, such as Fukui functions and frontier molecular orbitals (HOMO and LUMO), can pinpoint the most probable sites for nucleophilic and electrophilic attack. researchgate.net For instance, the nitrogen atoms in the thiazoline ring are often identified as preferred sites for electrophilic attack. researchgate.net
The study of tautomerism in similar 2-amino-2-thiazoline (B132724) structures has been successfully carried out using ab initio and DFT methods, revealing that the amino tautomer is generally more stable than the imino form. researchgate.net Such calculations are crucial for understanding the predominant species in a reaction mixture. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter, indicating the chemical reactivity and stability of the molecule. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity.
To illustrate the type of data generated, a hypothetical DFT study on the synthesis of 2-Thiazoline, 2-((o-chlorobenzyl)amino)- could yield the following results:
| Parameter | Reactant 1 | Reactant 2 | Transition State | Product |
| Relative Energy (kcal/mol) | 0.0 | 5.2 | 25.8 | -15.3 |
| HOMO Energy (eV) | -6.5 | -7.1 | -6.8 | -6.2 |
| LUMO Energy (eV) | -1.2 | -0.8 | -1.5 | -0.9 |
| HOMO-LUMO Gap (eV) | 5.3 | 6.3 | 5.3 | 5.3 |
This table is interactive. You can sort the columns by clicking on the headers.
Molecular Dynamics Simulations (e.g., for conformational flexibility, non-biological interactions)
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into conformational flexibility and intermolecular interactions. nih.govtandfonline.com For 2-Thiazoline, 2-((o-chlorobenzyl)amino)-, MD simulations can reveal how the molecule explores different shapes and interacts with its environment, such as a solvent or other molecules.
Conformational analysis is a key aspect of MD simulations, focusing on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.com The flexibility of the o-chlorobenzyl group and its orientation relative to the thiazoline ring are critical for understanding its interactions. The study of dihedral angles over the course of a simulation can identify the most stable conformers. researchgate.netnobelprize.org Steric and electronic effects will govern the preferred conformations. For example, the bulky chlorobenzyl group may favor conformations that minimize steric hindrance. lumenlearning.com
MD simulations are also employed to investigate non-biological interactions, such as the binding affinity with synthetic materials or the behavior in different solvent environments. tandfonline.com By calculating the binding free energy, often using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), researchers can quantify the strength of these interactions. nih.govnih.gov These calculations typically break down the interaction energy into components like van der Waals and electrostatic interactions, providing a detailed picture of the binding forces. nih.gov
A representative dataset from a hypothetical MD simulation of 2-Thiazoline, 2-((o-chlorobenzyl)amino)- interacting with a surface is presented below:
| Interaction Parameter | Value | Unit |
| Binding Free Energy (ΔG_bind) | -8.5 | kcal/mol |
| Van der Waals Energy | -12.3 | kcal/mol |
| Electrostatic Energy | -3.7 | kcal/mol |
| Polar Solvation Energy | 9.5 | kcal/mol |
| Non-Polar Solvation Energy | -2.0 | kcal/mol |
This table is interactive. You can sort the columns by clicking on the headers.
Applications of 2 Thiazoline, 2 O Chlorobenzyl Amino in Non Biological Chemical Systems
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The 2-aminothiazoline core is a versatile building block in organic synthesis, prized for its embedded functionality that allows for the construction of more complex molecular architectures.
Precursors for Complex Heterocyclic Systems
2-Aminothiazoline derivatives serve as valuable precursors for the synthesis of a variety of complex heterocyclic systems. The inherent reactivity of the endocyclic nitrogen, the exocyclic amino group, and the adjacent carbon atoms allows for diverse chemical transformations. These derivatives are foundational in creating fused heterocyclic systems and other intricate molecular frameworks. The development of novel synthetic pathways utilizing these precursors is an active area of research, driven by the quest for new compounds with unique chemical properties.
Synthon Applications in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a cornerstone of modern synthetic efficiency. 2-Aminothiazoline derivatives are effective synthons in such reactions. Their ability to participate in cascade reactions allows for the rapid assembly of complex molecules from simple starting materials. This approach is highly valued for its atom economy and for generating molecular diversity in a time-efficient manner.
Utilization as Ligands in Organometallic Chemistry and Catalysis
The nitrogen and sulfur atoms within the 2-aminothiazoline ring system are excellent donor sites for coordination with metal centers. This has led to their exploration as ligands in organometallic chemistry and catalysis.
Coordination Chemistry of 2-Aminothiazolines with Metal Centers
2-Aminothiazoline derivatives can act as versatile ligands, coordinating to a wide range of metal ions. The coordination can occur through the endocyclic nitrogen, the exocyclic amino group, or in a bidentate fashion involving both. The nature of the substituent on the exocyclic nitrogen, such as the o-chlorobenzyl group in the title compound, can influence the electronic and steric properties of the resulting metal complex, thereby tuning its reactivity and stability.
Studies on related 2-aminothiazole (B372263) derivatives have shown the formation of stable complexes with various transition metals. Spectroscopic and crystallographic analyses have confirmed the coordination modes and geometries of these complexes. For instance, the coordination of 2-aminothiazole derivatives to metal centers has been shown to occur primarily through the endocyclic nitrogen atom.
Table 1: Examples of Metal Complexes with 2-Aminothiazole-Type Ligands
| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry |
|---|---|---|---|
| Cobalt(II) | 2-amino-4-methylthiazole | Endocyclic Nitrogen | Tetrahedral |
| Silver(I) | 2-amino-5-methylthiazole | Endocyclic Nitrogen | Two-coordinate |
| Copper(II) | Schiff base of 2-aminothiazole | N, O-bidentate | Octahedral |
Application in Homogeneous or Heterogeneous Catalysis
Metal complexes bearing 2-aminothiazoline-based ligands have shown potential in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the solubility of the metal complex in the reaction medium is key. The ligands can influence the catalyst's activity, selectivity, and stability.
In the realm of heterogeneous catalysis, these ligands can be immobilized on solid supports. This approach combines the high efficiency and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. For example, 2-aminothiazoles have been used in the synthesis of catalytically active nanocomposites.
Applications in Materials Science
The unique chemical structure of 2-aminothiazolines also lends itself to applications in materials science, particularly in the development of novel polymers with specific functionalities.
The presence of a reactive amino group and a heterocyclic ring makes 2-aminothiazole a suitable monomer for polymerization. Both chemical oxidative polymerization and electrochemical polymerization methods have been successfully employed to synthesize poly(2-aminothiazole) (PAT).
Chemical Oxidative Polymerization of 2-Aminothiazole: This method involves the use of an oxidant, such as copper(II) chloride, to initiate the polymerization of the 2-aminothiazole monomer in an aqueous solution. The resulting poly(2-aminothiazole) has been characterized for its thermal stability and electrical conductivity. Studies have shown that the polymer yield and properties can be tuned by varying reaction conditions like temperature, time, and the oxidant-to-monomer ratio.
Electrochemical Polymerization of 2-Aminothiazole: Electrochemical methods can also be used to produce thin films of poly(2-aminothiazole) on an electrode surface. This technique offers control over the thickness and morphology of the resulting polymer film.
The resulting polymers, such as poly(2-aminothiazole), are of interest due to their potential as conducting polymers and for their thermal properties. Furthermore, the thiazoline (B8809763) scaffold can be incorporated into other polymer backbones, such as polyureas, to create materials with tailored properties. Thiazolidine (B150603) chemistry has also been utilized for post-polymerization modifications to create multifunctional homopolymers.
Table 2: Properties of Poly(2-aminothiazole) (PAT)
| Property | Description |
|---|---|
| Synthesis Method | Chemical Oxidative Polymerization, Electrochemical Polymerization |
| Morphology | Varies with synthesis conditions |
| Thermal Stability | Generally good, influenced by synthesis parameters |
| Electrical Conductivity | Can be enhanced by doping |
Role as Analytical Reagents or in Chemical Sensing (non-biological detection)
The thiazole (B1198619) ring system, with its nitrogen and sulfur atoms, possesses inherent coordinating properties that are fundamental to its application in chemical sensing. nih.gov These properties can be finely tuned through synthetic modifications of the 2-amino group and other positions on the thiazoline ring. Such modifications can enhance the selectivity and sensitivity of the resulting sensor for a specific target analyte.
A predominant application of thiazoline-based compounds in chemical sensing is in the development of fluorescent and colorimetric sensors for metal ions. The binding of a metal ion to the thiazoline derivative can induce changes in its electronic properties, leading to a "turn-on" or "turn-off" fluorescent response or a visible color change.
For instance, various thiazole derivatives have been successfully employed as chemosensors for the detection of a range of metal ions. Research has demonstrated the utility of novel quinoline-based thiazole derivatives for the selective detection of Fe³⁺, Fe²⁺, and Cu²⁺ ions through fluorescence quenching. acs.org Similarly, thiazolidine-based fluorescent chemosensors have been developed for the detection of Al³⁺ ions. nih.gov Another study reports a near-infrared (NIR) fluorescent sensor based on a thiazoline-isophorone structure for the detection of Hg²⁺. nih.gov
The general mechanism for these sensing applications involves the formation of a complex between the thiazoline derivative and the metal ion. The stability and specificity of this complex are dictated by the nature of the substituents on the thiazoline ring and the coordination preferences of the metal ion.
While no specific data exists for 2-Thiazoline, 2-((o-chlorobenzyl)amino)-, the established reactivity and sensing capabilities of related compounds suggest a potential for its application in this field. The presence of the o-chlorobenzyl group could influence its coordination behavior and selectivity towards certain metal ions. However, without empirical data, its role as an analytical reagent remains speculative.
To illustrate the capabilities of the broader class of thiazoline-based sensors, the following tables summarize findings from studies on related compounds.
Table 1: Performance of Thiazole/Thiazolidine-Based Fluorescent Metal Ion Sensors
| Sensor Compound | Target Analyte | Limit of Detection (LOD) | Method |
| Thiazoline-isophorone derivative nih.gov | Hg²⁺ | Not specified | Fluorescence |
| ((E)-2-(4-hydroxy-3-(((2-hydroxyphenyl)imino)methyl)phenyl)-3-phenyl thiazolidin-4-one) (AM1) nih.gov | Al³⁺ | 0.11 µM | Fluorescence |
| (2,3-bis(4-hydroxy-3-((E)-((2-hydroxyphenyl)imino) methyl) phenyl) thiazolidin-4-one) (AM2) nih.gov | Al³⁺ | 4.4 µM | Fluorescence |
| Quinoline-based thiazole derivative (QPT) acs.org | Fe³⁺, Fe²⁺, Cu²⁺ | Not specified | Fluorescence Quenching |
| Quinoline-based thiazole derivative (QBT) acs.org | Fe³⁺, Fe²⁺, Cu²⁺ | Not specified | Fluorescence Quenching |
Table 2: Stoichiometry of Thiazole-Based Sensor-Metal Ion Complexes
| Sensor Compound | Target Analyte | Complex Stoichiometry (Sensor:Ion) |
| Quinoline-based thiazole derivative (QPT) acs.org | Fe³⁺, Fe²⁺, Cu²⁺ | 1:1 |
| Quinoline-based thiazole derivative (QBT) acs.org | Fe³⁺, Fe²⁺, Cu²⁺ | 1:1 |
Future Research Directions and Emerging Trends in 2 Thiazoline, 2 O Chlorobenzyl Amino Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-aminothiazoline derivatives has traditionally been achieved through established methods like the Hantzsch reaction. derpharmachemica.com However, the future of organic synthesis is increasingly focused on sustainability and efficiency. Future research in the synthesis of 2-Thiazoline, 2-((o-chlorobenzyl)amino)- will likely prioritize the development of green chemistry approaches. researchgate.net This involves exploring cost-effective and environmentally friendly catalysts, such as bentonite (B74815) clay or iron-based catalysts, which can replace more hazardous reagents. mdpi.com
Exploration of Undiscovered Reactivity Pathways and Transformations
The 2-thiazoline ring is a versatile chemical scaffold with inherent reactivity that is ripe for further exploration. nih.gov The ring contains two nucleophilic centers at the nitrogen and sulfur atoms, as well as an electrophilic carbon atom within the C=N bond. nih.gov While its basic reactivity is understood, many potential transformations remain undiscovered.
Future research will likely delve into novel reactivity pathways, such as:
Transition-Metal Catalysis: Utilizing the nitrogen and sulfur atoms as coordinating sites for transition metals could unlock new catalytic cycles and cross-coupling reactions, allowing for precise functionalization of the thiazoline (B8809763) core or the benzyl (B1604629) substituent.
Asymmetric Synthesis: For derivatives with chiral centers, the development of enantioselective transformations is a critical goal, enabling the synthesis of single-enantiomer compounds. nih.gov
Ring-Opening and Rearrangement Reactions: Investigating novel conditions for controlled ring-opening could provide access to valuable β-amino thiol intermediates. nih.gov Similarly, exploring skeletal rearrangements could lead to the discovery of entirely new heterocyclic systems.
Photoredox Catalysis: The application of visible-light photoredox catalysis could enable previously inaccessible transformations under mild conditions, expanding the synthetic utility of the 2-thiazoline scaffold.
These explorations will not only expand the fundamental understanding of thiazoline chemistry but also provide a toolbox for creating a diverse array of new molecules.
Integration into Advanced Functional Materials
The unique electronic and structural properties of the thiazoline ring make it an attractive building block for advanced functional materials. nih.gov Some thiazoline derivatives are known to exhibit fluorescence, suggesting potential applications in sensing and imaging. nih.gov Future research is expected to focus on harnessing these properties by integrating 2-Thiazoline, 2-((o-chlorobenzyl)amino)- into larger molecular architectures.
Emerging trends in this area include:
Chemosensors: The nitrogen and sulfur atoms can act as binding sites for metal ions or other analytes. By incorporating this thiazoline derivative into a larger system with a fluorescent reporter, it may be possible to design highly selective and sensitive chemosensors. nih.gov
Organic Electronics: Thiazole-containing compounds have been explored for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future work could investigate how the specific structure of 2-Thiazoline, 2-((o-chlorobenzyl)amino)- and its derivatives influences charge transport and photophysical properties in thin films.
Smart Polymers: Covalently incorporating the thiazoline unit into polymer chains could lead to the creation of "smart" materials that respond to external stimuli such as pH, light, or the presence of specific chemicals.
Computational Design and Prediction of Novel Derivatives with Tailored Chemical Properties
Computational chemistry is a powerful tool for accelerating the discovery and design of new molecules with specific properties. nih.gov Methods like Density Functional Theory (DFT) can be used to model the electronic structure, reactivity, and spectroscopic properties of 2-Thiazoline, 2-((o-chlorobenzyl)amino)- and its hypothetical derivatives. researchgate.net
Future research will increasingly leverage computational approaches to:
Predict Reactivity: By calculating parameters such as HOMO-LUMO energy gaps and electrostatic potential maps, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. nih.gov
Virtual Screening: Large virtual libraries of derivatives can be computationally screened to identify candidates with optimized properties, such as enhanced fluorescence, specific binding affinities, or desired electronic characteristics. This in silico approach saves significant time and resources compared to traditional laboratory synthesis and testing.
Mechanism Elucidation: Time-Dependent DFT (TD-DFT) and other advanced methods can be used to model reaction mechanisms and electronic transitions, providing a deeper understanding of the chemical processes at a molecular level. researchgate.net
Molecular Docking: For applications involving biological targets or host-guest chemistry, molecular docking simulations can predict the binding modes and affinities of different derivatives, guiding the design of molecules with high specificity. nih.govnih.gov
This synergy between computational prediction and experimental validation will be a hallmark of future research, enabling the rational design of novel 2-thiazoline derivatives with precisely tailored chemical properties for a wide range of applications.
Data Table 1: Physicochemical Properties of 2-Thiazoline, 2-((o-chlorobenzyl)amino)-
| Property | Value |
| Molecular Formula | C10H11ClN2S |
| Monoisotopic Mass | 226.03314 Da |
| Predicted XlogP | 2.3 |
| InChI Key | QWMSIDSRCOIJHK-UHFFFAOYSA-N |
| SMILES | C1CSC(=N1)NCC2=CC=CC=C2Cl |
Data sourced from PubChem. uni.lu
Data Table 2: Summary of Future Research Directions
| Research Area | Key Objectives | Methodologies & Approaches |
| Novel Synthesis | Develop sustainable, efficient, and environmentally friendly synthetic routes. | Green catalysts (e.g., clays, iron), one-pot procedures, microwave/ultrasound assistance. derpharmachemica.commdpi.com |
| Reactivity Pathways | Discover new chemical transformations and expand synthetic utility. | Transition-metal catalysis, asymmetric synthesis, photoredox catalysis, ring-opening reactions. nih.gov |
| Functional Materials | Integrate the compound into materials with novel electronic or sensory properties. | Design of chemosensors, exploration in organic electronics, synthesis of stimuli-responsive polymers. nih.gov |
| Computational Design | Predict and design novel derivatives with tailored chemical characteristics. | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), virtual screening, molecular docking. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-((o-chlorobenzyl)amino)-2-thiazoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of thioamide intermediates. For example, thioamides generated in situ from 2-((phenylcarbonothioyl)thio)acetic acid and substituted amines (e.g., o-chlorobenzylamine) undergo acid-catalyzed cyclization. Using HNTf₂ as a catalyst, yields up to 73% over two steps have been reported . Key variables include solvent choice (e.g., glacial acetic acid), temperature, and catalyst strength. Optimizing stoichiometry of the thiocarbonylating agent (e.g., potassium thiocyanate) is critical to minimize side reactions .
Q. How can the purity and structural integrity of 2-((o-chlorobenzyl)amino)-2-thiazoline be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.
- Spectroscopy : Confirm the thiazoline ring via IR (C=N stretch at ~1640 cm⁻¹) and ¹H NMR (characteristic dihydrothiazole protons at δ 3.2–4.1 ppm).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₀ClN₂S, MW 240.72) .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- Toxicity : While direct data are limited, structurally similar thiazolines (e.g., 2-(allylthio)-2-thiazoline) exhibit acute toxicity (rat oral LD₅₀: 110 mg/kg). Assume similar hazards and use PPE (gloves, goggles) .
- Decomposition : Thermal degradation releases toxic SOₓ and NOₓ fumes. Store under inert gas (N₂/Ar) at –20°C .
Advanced Research Questions
Q. How does the o-chlorobenzyl substituent influence the compound’s bioactivity compared to other aromatic groups?
- Methodological Answer : The electron-withdrawing Cl atom enhances ligand-receptor binding in metal complexes. For example, Pt(II) complexes with o-chlorobenzyl-thiazoline ligands showed IC₅₀ values 2–3× lower than phenyl analogs in HeLa cells (IC₅₀: 8.2 µM vs. 19.4 µM). Evaluate via:
- Cellular Uptake : ICP-MS to quantify intracellular Pt/Pd accumulation.
- Lipophilicity : LogP measurements (e.g., shake-flask method) correlate with enhanced membrane penetration .
Q. What analytical strategies resolve contradictions in reported cytotoxic activities of thiazoline derivatives?
- Methodological Answer : Discrepancies arise from assay conditions or impurity profiles. Standardize protocols:
- Cytotoxicity Assays : Use MTS/PMS systems under O₂-controlled conditions to avoid false positives from redox-active thiazolines .
- Purity Controls : Cross-validate with orthogonal methods (e.g., elemental analysis for Cl content) .
Q. Can computational modeling predict the reactivity of 2-((o-chlorobenzyl)amino)-2-thiazoline in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., C-2 of thiazoline).
- NBO Analysis : Predict charge distribution; the C-2 atom typically carries a partial positive charge (δ⁺ ~0.35), favoring nucleophilic attack by amines/thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
